2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol. This compound is classified as a heterocyclic organic compound, specifically featuring a pyrrolidine ring and a chloroacetyl moiety. Its structural complexity makes it a subject of interest in various fields of chemical research, particularly in medicinal chemistry and drug development.
The synthesis of 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one can be approached through several methods, primarily involving nucleophilic substitution reactions. One common method includes the reaction of 2-(2,4-dimethoxyphenyl)pyrrolidine with chloroacetyl chloride under basic conditions. The process typically involves the following steps:
The molecular structure of 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one can be represented by its canonical SMILES notation: COC1=CC(=C(C=C1)C2CCCN2C(=O)CCl)OC
. The structure features:
The InChI key for this compound is AGZLUWLUUKHWEC-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
In terms of chemical reactivity, 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one can participate in various reactions typical for compounds containing both chloro and carbonyl functionalities. Notable reactions include:
These reactions are often facilitated under mild conditions and can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The physical properties of 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one include:
Chemical properties include its stability under standard laboratory conditions and solubility characteristics that may vary based on solvent polarity. For practical applications, understanding these properties is crucial for handling and formulation in research settings .
This compound has significant potential in scientific research, particularly in medicinal chemistry. Its structural features suggest possible applications in:
Moreover, due to its unique structure, it could serve as a lead compound for further modifications aimed at improving pharmacological properties .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7